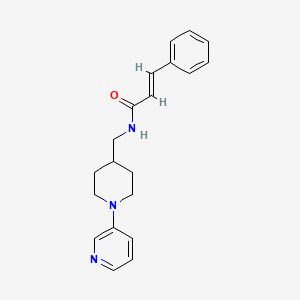
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized and their ability to inhibit in vivo angiogenesis was evaluated . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in a CAM model .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of a similar compound was found to be 90%, appearing as a white powder . The 1H NMR and 13C NMR spectra were also reported .
Scientific Research Applications
1. Anti-tubercular Agents
- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Blood Glucose Reduction
- Application Summary: Compounds related to “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” have been found to reduce blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The compounds were likely tested in a laboratory setting using standard procedures for measuring blood glucose levels .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating conditions such as hyperglycemia, diabetes, and other related ailments .
3. Anticancer Agents
- Application Summary: Piperidine derivatives, including “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide”, have been utilized in the synthesis of compounds with potential anticancer properties .
- Methods of Application: These compounds are synthesized and then tested for their cytotoxicity against various cancer cells .
- Results or Outcomes: Some of these compounds have shown promising results, with increased cytotoxicity observed when certain groups (such as halogen, carboxyl, nitro, or methyl groups) are present on the ring .
4. Antipsychotic Agents
- Application Summary: Piperidine derivatives have been used in the development of antipsychotic agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating antipsychotic activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
5. Antiviral Agents
- Application Summary: Piperidine derivatives have been utilized in the development of antiviral agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating antiviral activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
6. Anti-Alzheimer Agents
- Application Summary: Piperidine derivatives have been used in the development of anti-Alzheimer agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating anti-Alzheimer activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the design and development of new drugs with potential antimicrobial activity, as well as the exploration of the anticancer activities of these compounds .
properties
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJUOIKNPRRSGJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

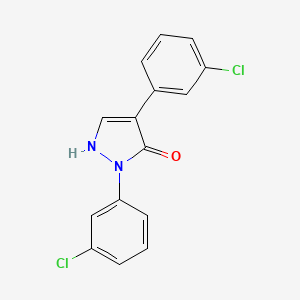
![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)
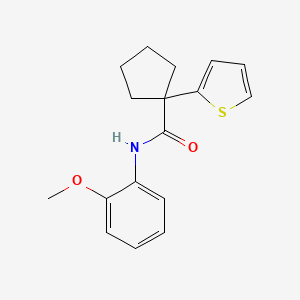
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
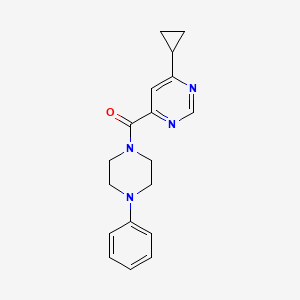
![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)
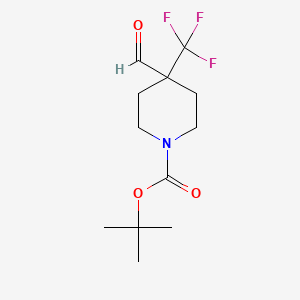
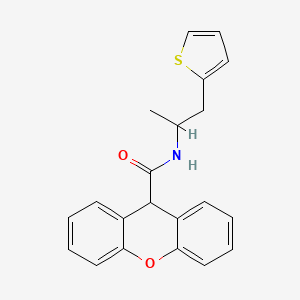
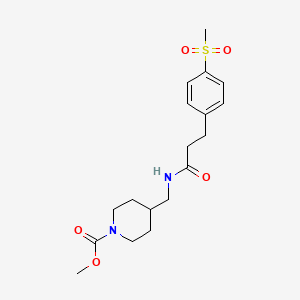
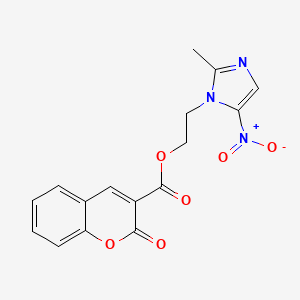
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2391672.png)
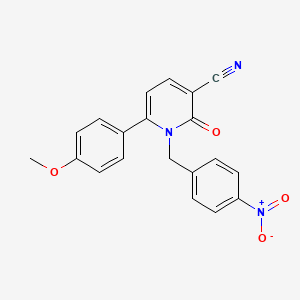
![5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2391674.png)
![1-(3,4-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2391676.png)